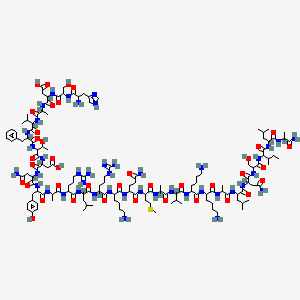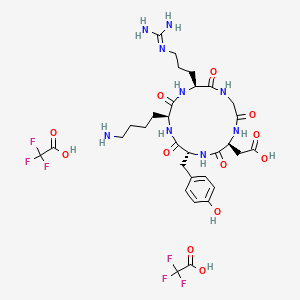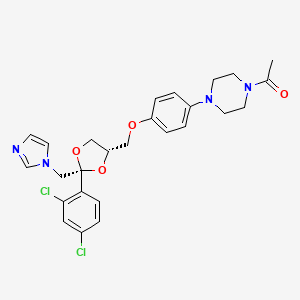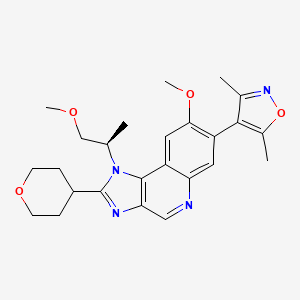
Bis(pentamethylcyclopentadienyl)calcium,
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)calcium, also known as Ca(C5Me5)2, is an organometallic compound. It is a white or off-white solid that is highly reactive and moisture-sensitive . It is soluble in hydrocarbons and ethers and reacts vigorously with water, alcohols, and other protic solvents.
Synthesis Analysis
Bis(pentamethylcyclopentadienyl)calcium can be synthesized by reacting calcium metal with pentamethylcyclopentadienyl lithium in anhydrous tetrahydrofuran . This reaction produces Ca(C5Me5)2 along with lithium hydride as a byproduct .Molecular Structure Analysis
The compound has a tetrahedral geometry in which calcium is coordinated with two Cp* ligands, each containing five methyl groups attached to a cyclopentadienyl ring. The compound has two unpaired electrons, making it a potential reagent for the synthesis of new organometallic compounds.Chemical Reactions Analysis
The thorium bis(neopentyl) complex reacts with benzene to produce the corresponding diphenyl complex . The reaction of the precursor compounds M[η5-(CH3)5C5]2Cl2 with 2 equiv of lithium reagent RLi produces M[η5-(CH3)5C5]2R .Physical And Chemical Properties Analysis
Bis(pentamethylcyclopentadienyl)calcium is a light yellow powder . It is insoluble in water . The exact mass of the compound is 310.197342 g/mol .Wissenschaftliche Forschungsanwendungen
Thin Film Deposition
Bis(pentamethylcyclopentadienyl)calcium: is utilized in the deposition of thin films through techniques such as chemical vapor deposition (CVD). These thin films are critical in the manufacturing of semiconductors and various nanostructured materials. The compound acts as a precursor that decomposes under specific conditions to form high-purity calcium films, which are essential in electronics and optoelectronics .
LED Manufacturing
In the production of light-emitting diodes (LEDs), bis(pentamethylcyclopentadienyl)calcium serves as a precursor for calcium oxide layers. These layers are integral to the LED structure, contributing to the device’s efficiency and light output. The organometallic nature of the compound allows for precise control over the deposition process, leading to better quality LEDs .
Pharmaceutical Research
Calcium plays a vital role in biological systems, and bis(pentamethylcyclopentadienyl)calcium can be used to introduce calcium into various pharmaceutical compounds. Its reactivity and stability make it a valuable reagent in the synthesis of calcium-containing drugs, potentially aiding in the development of treatments for conditions related to calcium deficiencies .
Industrial Chemistry
As a reagent and catalyst, bis(pentamethylcyclopentadienyl)calcium finds applications in industrial chemistry, particularly in polymerization reactions. It can act as a catalyst for the production of polyolefins, which are used in a wide range of products from packaging materials to automotive parts .
Metallocene Synthesis
This compound is a precursor for the synthesis of metallocenes, which are coordination compounds consisting of a metal bonded to two cyclopentadienyl anions. Metallocenes are used as catalysts in organic synthesis and polymerization reactions. The highly substituted cyclopentadienyl rings in bis(pentamethylcyclopentadienyl)calcium are particularly useful for creating metallocenes with specific properties .
Organolanthanide Chemistry
Bis(pentamethylcyclopentadienyl)calcium: is involved in the synthesis of organolanthanide complexes. These complexes have significant potential in materials science and catalysis. For example, they can undergo cyclopentadienyl ring metathesis, leading to the formation of mixed-ring organolanthanide complexes with unique reactivity and selectivity .
Safety and Hazards
Zukünftige Richtungen
Bis(pentamethylcyclopentadienyl)calcium is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™. Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Despite its potential applications, bis(pentamethylcyclopentadienyl)calcium has limitations, including its highly reactive and moisture-sensitive nature.
Wirkmechanismus
Target of Action
Bis(pentamethylcyclopentadienyl)calcium, often abbreviated as Cp*2Ca, is primarily used as a reagent and catalyst in the field of organometallic chemistry . It has been found to be particularly effective in the polymerization of methyl methacrylate (MMA), acting as an initiator in this process .
Mode of Action
Cp2Ca interacts with its targets through its strong electron-donating properties. In the polymerization of MMA, Cp2Ca initiates the reaction, leading to the production of poly(methyl methacrylate), PMMA . The compound’s well-defined structure and strong electron-donating properties make it a model system for exploring reaction mechanisms and bonding interactions.
Biochemical Pathways
Pharmacokinetics
It is expected to be insoluble in water but soluble in organic solvents like diethyl ether or tetrahydrofuran (thf) .
Result of Action
The primary result of Cp*2Ca’s action is the initiation of the polymerization of MMA, leading to the production of PMMA . This polymerization was conducted in 1,2-dimethoxyethane at 0°C; monomer conversion was 57% after 19 hours .
Action Environment
The action of Cp2Ca is influenced by environmental factors such as temperature and solvent. For instance, the polymerization of MMA was conducted at 0°C in 1,2-dimethoxyethane . The solubility of Cp2Ca in different solvents also influences its efficacy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bis(pentamethylcyclopentadienyl)calcium can be achieved through a metathesis reaction between Bis(pentamethylcyclopentadienyl)zirconium and calcium iodide.", "Starting Materials": [ "Bis(pentamethylcyclopentadienyl)zirconium", "Calcium iodide" ], "Reaction": [ "Dissolve Bis(pentamethylcyclopentadienyl)zirconium in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add calcium iodide to the solution and stir for several hours at room temperature.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain Bis(pentamethylcyclopentadienyl)calcium as a white solid." ] } | |
CAS-Nummer |
101200-05-9 |
Produktname |
Bis(pentamethylcyclopentadienyl)calcium, |
Molekularformel |
C20H30Ca |
Molekulargewicht |
310.5302 |
Synonyme |
Bis(pentamethylcyclopentadienyl)calcium, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



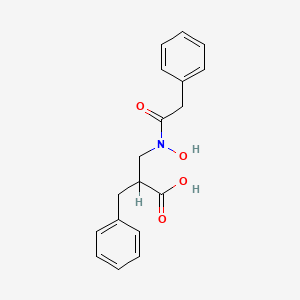

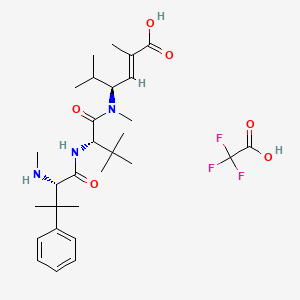


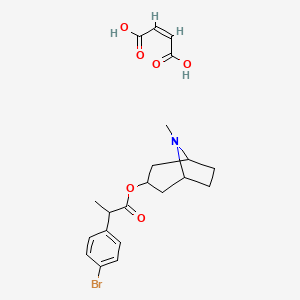
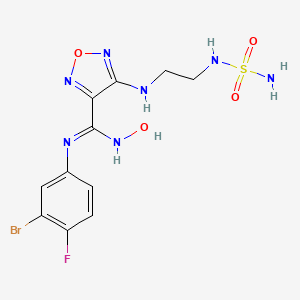
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
